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Introduction
ML145 is a potent and selective antagonist of the G protein-coupled receptor 35 (GPR35), an

orphan receptor that has garnered significant interest in drug discovery due to its emerging

roles in various physiological and pathological processes, including cancer.[1][2][3] GPR35

signaling has been implicated in promoting tumor progression, metastasis, and modulation of

the tumor microenvironment.[4][5][6] As a selective antagonist, ML145 serves as a critical tool

for elucidating the function of GPR35 and for exploring its therapeutic potential as a drug

target.

Important Clarification: ML145 vs. ML141

It is crucial to distinguish ML145 from another similarly named compound, ML141. While

ML145 is a GPR35 antagonist, ML141 is a well-characterized inhibitor of the Rho family

GTPase Cdc42.[7][8][9] Due to their similar designations, these two compounds are sometimes

confused. This document focuses on the application of ML145 as a GPR35 antagonist. A

separate section is included to briefly discuss the application of ML141 as a Cdc42 inhibitor to

aid researchers in clearly distinguishing between these two molecules and their respective

applications.
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The following tables summarize key quantitative data for ML145 as a GPR35 antagonist and

for ML141 as a Cdc42 inhibitor for comparative purposes.

Table 1: Quantitative Data for ML145 (GPR35 Antagonist)

Parameter Value
Cell Line/Assay
Conditions

Reference

IC50 (GPR35

Antagonism)
20.1 nM

β-arrestin recruitment

assay
[10]

Selectivity >1000-fold Over GPR55 [10]

Effective

Concentration
1-10 µM

Recommended range

for cell-based assays

to inhibit GPR35

signaling

[6]

Cytotoxicity Low

Not significantly

cytotoxic at

concentrations up to

10 µM in various cell

lines

[1]

Table 2: Quantitative Data for ML141 (Cdc42 Inhibitor) for Reference
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Parameter Value
Cell Line/Assay
Conditions

Reference

Biochemical IC50

(Cdc42)
~200 nM

Against nucleotide-

depleted wild-type

Cdc42 with Mg2+

[6]

Cell-Based EC50

(Cdc42 Activity)
2.1 µM Wild-type Cdc42 [6]

Effect on Cell

Migration
<10 µM

Inhibition of filopodia

formation in 3T3 cells
[1]

Cytotoxicity Low
Insensitive up to 10

µM in OVCA429 cells
[1][7]

Experimental Protocols
General Guidelines for ML145 Preparation and Use

Solubility: ML145 is soluble in DMSO. Prepare a stock solution of 10-20 mM in sterile

DMSO.[6]

Storage: Store the DMSO stock solution in aliquots at -20°C to avoid repeated freeze-thaw

cycles.[6]

Cell Culture Treatment: When treating cells, dilute the ML145 stock solution in the

appropriate cell culture medium to the desired final concentration. Ensure the final DMSO

concentration in the culture medium is low (typically ≤ 0.1%) to minimize solvent-induced

effects. Always include a vehicle control (medium with the same concentration of DMSO) in

your experiments.[6]

Protocol 1: Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol outlines the use of the MTT (3-(4,5-dimethylthiaziazol-2-yl)-2,5-

diphenyltetrazolium bromide) assay to assess the effect of ML145 on cancer cell viability.

Materials:
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Cancer cell line of interest

Complete cell culture medium

ML145 stock solution (10 mM in DMSO)

96-well cell culture plates

MTT solution (5 mg/mL in PBS, sterile-filtered)

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Phosphate-buffered saline (PBS)

Microplate reader

Procedure:

Cell Seeding: Trypsinize and count cells. Seed 2,000-10,000 cells per well in 100 µL of

complete medium in a 96-well plate. The optimal seeding density should be determined

empirically for each cell line to ensure cells are in the exponential growth phase during the

assay.[6] Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow

for cell attachment.

ML145 Treatment: Prepare serial dilutions of ML145 in complete culture medium to achieve

final concentrations ranging from 0.1 µM to 20 µM. Include a vehicle control (medium with

DMSO at the same concentration as the highest ML145 treatment).[6] Carefully remove the

medium from the wells and add 100 µL of the prepared ML145 dilutions or vehicle control.

Incubate for 24, 48, or 72 hours.

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and

incubate for 2-4 hours at 37°C until a purple precipitate is visible.

Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to

dissolve the formazan crystals.

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[6]
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Data Analysis: Subtract the absorbance of blank wells (medium only). Calculate the

percentage of cell viability for each treatment relative to the vehicle control (100% viability).

Plot the percentage of cell viability against the ML145 concentration to generate a dose-

response curve and determine the IC50 value for cytotoxicity if applicable.[6]

Experimental Workflow for Cell Viability Assay
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Caption: Workflow for determining cell viability using the MTT assay with ML145 treatment.

Protocol 2: Cell Migration Assay (Wound
Healing/Scratch Assay)
This protocol assesses the effect of ML145 on the collective migration of cancer cells.

Materials:

Cancer cell line of interest

Complete cell culture medium

ML145 stock solution (10 mM in DMSO)

6-well or 12-well cell culture plates

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 12 Tech Support

https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_ML145_in_Cell_Culture_Experiments.pdf
https://www.benchchem.com/product/b15602883?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15602883?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sterile 200 µL pipette tip or a wound-healing insert

Microscope with a camera

Procedure:

Cell Seeding: Seed cells in a 6-well or 12-well plate at a density that will form a confluent

monolayer within 24-48 hours.

Creating the Wound: Once the cells have reached confluency, create a "scratch" in the

monolayer using a sterile 200 µL pipette tip.

Washing: Gently wash the wells with PBS to remove detached cells.[6]

ML145 Treatment: Add fresh culture medium containing the desired concentrations of ML145

(e.g., 5 µM, 10 µM) or vehicle control. It is recommended to use a serum-reduced medium

(e.g., 1-2% FBS) to minimize cell proliferation effects.[6]

Image Acquisition: Capture an initial image (t=0) of the wound. Acquire images of the same

wound area at regular intervals (e.g., 6, 12, 24 hours).[6]

Data Analysis: Measure the width or area of the wound at each time point using image

analysis software (e.g., ImageJ). Calculate the percentage of wound closure for each

condition.

Protocol 3: β-Arrestin Recruitment Assay
This assay is a common method to assess the functional activity of G protein-coupled receptors

and the antagonistic effect of compounds like ML145.[11]

Materials:

Stable cell line co-expressing human GPR35 and a β-arrestin reporter system (e.g.,

PathHunter® β-arrestin cells)

GPR35 agonist (e.g., Zaprinast)

ML145 stock solution (10 mM in DMSO)
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Assay buffer

White, clear-bottom 96-well or 384-well plates

Luminometer

Procedure:

Cell Plating: Plate the GPR35-expressing cells in the assay plates at the density

recommended by the manufacturer and incubate overnight.[9]

Compound Preparation and Addition (Antagonist Mode): Prepare serial dilutions of ML145 in

assay buffer. Add the ML145 dilutions to the wells and incubate for a pre-determined time

(e.g., 30-60 minutes) at 37°C.[9]

Agonist Stimulation: Prepare the GPR35 agonist at a concentration that elicits a submaximal

response (e.g., EC80). Add the agonist to the wells already containing ML145 and incubate

for the recommended time (e.g., 90 minutes) at 37°C.[12]

Signal Detection: Prepare and add the detection reagent according to the manufacturer's

instructions. Incubate at room temperature for 60 minutes.[12]

Data Acquisition: Read the chemiluminescent signal using a plate reader.

Data Analysis: Determine the percent inhibition of the agonist response by ML145 at each

concentration. Plot the percent inhibition against the log concentration of ML145 to

determine the IC50 value.[9]

Signaling Pathways

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 12 Tech Support

https://www.ncbi.nlm.nih.gov/books/NBK51965/
https://www.ncbi.nlm.nih.gov/books/NBK51965/
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Beta_Arrestin_Recruitment_Assays_in_CB2R_5_HT1AR_Signaling.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Beta_Arrestin_Recruitment_Assays_in_CB2R_5_HT1AR_Signaling.pdf
https://www.ncbi.nlm.nih.gov/books/NBK51965/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15602883?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


GPR35 Signaling Pathway and Inhibition by ML145
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Caption: GPR35 signaling is activated by agonists, leading to downstream pathways that

promote cancer cell proliferation, migration, and invasion. ML145 acts as an antagonist,

blocking these effects.

Clarification: ML141 as a Cdc42 Inhibitor
For researchers investigating cytoskeletal dynamics, cell migration, and other processes

regulated by the Rho family of GTPases, the selective Cdc42 inhibitor ML141 is the appropriate
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tool compound.

Mechanism of Action of ML141:

ML141 is a non-competitive, allosteric inhibitor of Cdc42.[6] It does not compete with GTP for

binding but instead binds to a distinct site on the Cdc42 protein, locking it in an inactive

conformation.[6] This prevents Cdc42 from interacting with its downstream effectors, thereby

inhibiting its signaling cascades.

Typical Assays for Investigating ML141 Effects:

Cdc42 Activation Assays (Pull-down or G-LISA): To directly measure the levels of active,

GTP-bound Cdc42.

Wound Healing/Scratch Assays: To assess the impact on collective cell migration.

Transwell Migration/Invasion Assays: To quantify the effect on single-cell migration and

invasion.

Immunofluorescence Staining: To visualize changes in the actin cytoskeleton and the

formation of filopodia.
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Cdc42 Signaling Pathway and Inhibition by ML141
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Caption: The Cdc42 signaling pathway, which is crucial for cytoskeletal rearrangement and cell

migration, is inhibited by ML141.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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